![molecular formula C19H20N2O6S B2817955 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide CAS No. 2319849-40-4](/img/structure/B2817955.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with a bifuran moiety and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the oxidative coupling of furan derivatives.
Attachment of the Hydroxyethyl Group: This step involves the reaction of the bifuran with an appropriate hydroxyethylating agent under controlled conditions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base.
Coupling of the Bifuran and Benzamide Units: The final step involves coupling the bifuran-hydroxyethyl intermediate with the benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The bifuran moiety can undergo oxidation reactions, often leading to the formation of quinone-like structures.
Reduction: The nitro group in the dimethylsulfamoyl part can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its electronic properties due to the bifuran moiety.
Biology and Medicine:
- Potential applications in drug design, particularly as inhibitors of specific enzymes or receptors.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The bifuran moiety may interact with nucleic acids or proteins, while the dimethylsulfamoyl group could inhibit enzyme activity by mimicking natural substrates or binding to active sites. The hydroxyethyl group may enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide: Lacks the bifuran moiety, potentially less active in electronic applications.
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)benzamide: Lacks the dimethylsulfamoyl group, possibly less effective in enzyme inhibition.
Uniqueness: N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide is unique due to the combination of the bifuran moiety and the dimethylsulfamoyl group, which together confer distinct electronic and biological properties not found in simpler analogs.
This compound’s multifaceted nature makes it a valuable subject for ongoing research in various scientific fields
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-21(2)28(24,25)14-7-5-13(6-8-14)19(23)20-12-15(22)16-9-10-18(27-16)17-4-3-11-26-17/h3-11,15,22H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGWWIITBTYAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
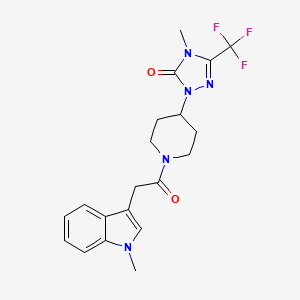
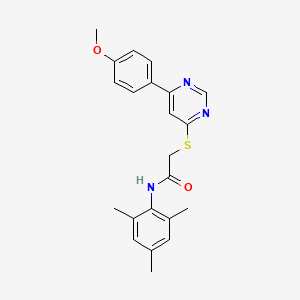
![Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2817875.png)
![4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2817878.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)
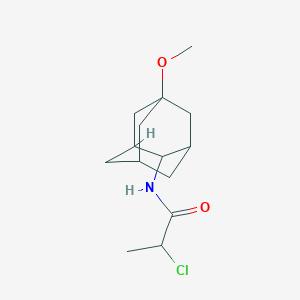
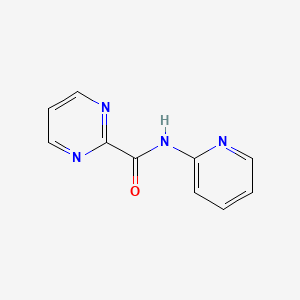
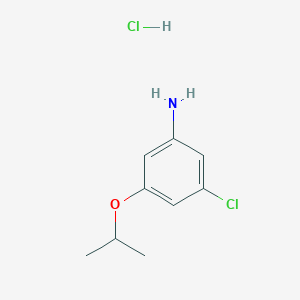
![3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2817885.png)
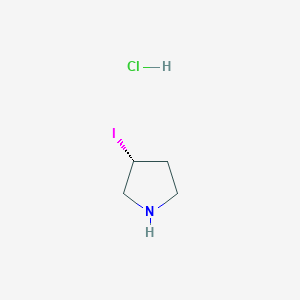
![Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2817889.png)
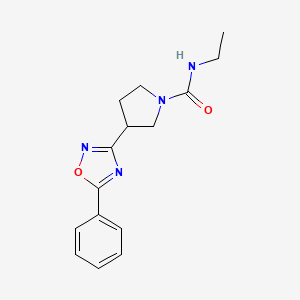
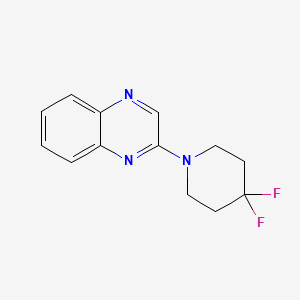
![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)
